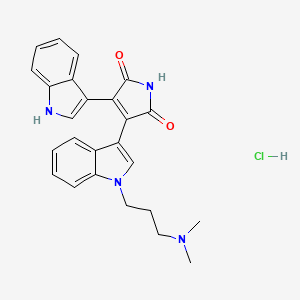

Bisindolylmaleimide I hydrochloride

描述

Historical Context of Protein Kinase C Inhibition Research

The journey to understanding and manipulating Protein Kinase C (PKC) began with the enzyme's discovery in 1977 by Yasutomi Nishizuka and his colleagues. bosterbio.comnumberanalytics.com Initially identified as a proenzyme activated by proteolysis, it was later found that its activity could be stimulated by calcium ions and membrane phospholipids. bosterbio.commdpi.com A pivotal moment in PKC research came with the discovery that tumor-promoting phorbol (B1677699) esters could directly activate PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). nih.gov This finding strongly implicated PKC in the regulation of cell growth and tumorigenesis, sparking immense interest in developing inhibitors to probe its function and as potential therapeutic agents. nih.govwikipedia.org

Early research utilized compounds like the isoquinolinesulfonamide (B3044496) H7 and the anti-fungal alkaloid staurosporine (B1682477) to investigate PKC's role in various cellular processes. nih.gov Staurosporine, isolated from Streptomyces staurosporeus in 1977, was identified as a potent PKC inhibitor with a half-maximal inhibitory concentration (IC50) in the nanomolar range. researchgate.netresearchgate.netnih.gov However, a significant drawback of staurosporine was its lack of selectivity, as it inhibited a broad spectrum of other protein kinases. researchgate.netresearchgate.netnih.gov This non-specificity limited its utility as a precise tool for dissecting the specific roles of PKC and spurred the search for more selective inhibitors. researchgate.netnih.gov

Evolution of Bisindolylmaleimides as Kinase Modulators

The quest for selective PKC inhibitors led to the synthesis of a series of bisindolylmaleimides. researchgate.netnih.gov These compounds are structurally related to staurosporine but were designed to offer improved selectivity. caymanchem.com Bisindolylmaleimides (BIMs) are characterized by a central maleimide (B117702) core attached to two indole (B1671886) rings. researchgate.netnih.gov This structural motif is also found in natural products like arcyriarubin A. nih.gov

Structure-activity relationship studies on staurosporine helped identify the substructures responsible for its high potency and lack of selectivity, guiding the design of more specific bisindolylmaleimide derivatives. researchgate.netnih.gov Synthetic efforts have been extensive, leading to the development of potent and selective protein kinase inhibitors. nih.govmdpi.com These endeavors have allowed for the creation of a diverse library of BIMs with varying substitutions on the indole rings, which in turn modulates their biological activity and selectivity. nih.gov The flexibility of the bisindolylmaleimide scaffold, lacking the central bond that forms the indolocarbazole core of staurosporine, makes it more "drug-like" and amenable to chemical modification. nih.govmdpi.comencyclopedia.pub This has led to the development of clinical candidates like ruboxistaurin (B62344) and enzastaurin, which are highly active inhibitors of PKC-β. nih.govmdpi.comresearchgate.net

Bisindolylmaleimide I, in particular, emerged as a highly selective, cell-permeable, and reversible PKC inhibitor. caymanchem.comglpbio.com It acts as a competitive inhibitor at the ATP-binding site of PKC. caymanchem.comnih.gov Research has demonstrated its high selectivity for several PKC isozymes, including α, β1, β2, γ, δ, and ε. caymanchem.comglpbio.combiomol.com

Nomenclatural Conventions for Bisindolylmaleimide I Hydrochloride (e.g., GF109203X, Go 6850, BIM-I HCl)

In scientific literature and commercial catalogs, this compound is referred to by several different names, which can sometimes cause confusion. Understanding these nomenclatural conventions is crucial for accurately searching and referencing this compound.

The most common synonyms for Bisindolylmaleimide I are GF109203X and Go 6850 . caymanchem.commedchemexpress.comontosight.ai The hydrochloride salt form is often denoted as Bisindolylmaleimide I HCl , GF109203X hydrochloride , or Go 6850 hydrochloride . medchemexpress.combioscience.co.ukbldpharm.com It is also frequently abbreviated as BIM-I HCl . caymanchem.comglpbio.combiomol.com

The formal chemical name for the compound is 3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, monohydrochloride. caymanchem.comglpbio.combiomol.com Its Chemical Abstracts Service (CAS) Registry Number is 176504-36-2 for the hydrochloride form and 133052-90-1 for the free base. caymanchem.combioscience.co.ukselleckchem.comsigmaaldrich.com

Interactive Data Table: Nomenclature of Bisindolylmaleimide I

| Common Name/Abbreviation | Synonym(s) | Chemical Form | CAS Number |

| Bisindolylmaleimide I | GF109203X, Go 6850 | Free Base | 133052-90-1 selleckchem.com |

| Bisindolylmaleimide I HCl | GF109203X HCl, Go 6850 HCl, BIM-I HCl | Hydrochloride Salt | 176504-36-2 caymanchem.combioscience.co.uk |

Interactive Data Table: Research Findings on Bisindolylmaleimide I (GF109203X)

| Research Finding | Target(s) | IC50/Ki Values | Cellular Model(s) | Reference(s) |

| Potent and selective PKC inhibitor | PKC | Ki = 14 nM | Bovine brain | researchgate.netnih.govcaymanchem.com |

| Competitive inhibitor with respect to ATP | PKC | Ki = 14 ± 3 nM | Not specified | researchgate.netnih.gov |

| Inhibits various PKC isozymes | PKCα, PKCβI, PKCβII, PKCγ | IC50 = 20 nM, 17 nM, 16 nM, 20 nM respectively | Cell-free assays | medchemexpress.comselleckchem.commedchemexpress.com |

| Prevents PKC-mediated phosphorylation | p47 protein, p80 protein | Not specified | Human platelets, Swiss 3T3 fibroblasts | researchgate.netnih.gov |

| Inhibits glycogen (B147801) synthase kinase 3 (GSK3) | GSK3β | IC50 = 170 nM | Rat epididymal adipocytes | caymanchem.comglpbio.combiomol.com |

| Antagonizes serotonin (B10506) receptor | 5-HT3 | Ki = 61 nM | Not specified | caymanchem.comglpbio.combiomol.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bisindolylmaleimides

Classical Synthesis Routes

Classical approaches to synthesizing bisindolylmaleimides have laid the foundational chemistry for this class of compounds. These methods, while effective, often face challenges such as the need for harsh conditions, excess reagents, or multi-step procedures for more complex derivatives. unam.mx

Reaction of Indolylmagnesium Bromide with Dihalomaleimides

One of the most widely utilized methods for preparing the symmetrical bisindolylmaleimide core involves the reaction of an indolyl Grignard reagent with a 2,3-dihalomaleimide. unam.mx This electrophilic substitution approach was first detailed in 1980 by Steglich et al. mdpi.com The general procedure involves treating an indole (B1671886) with a Grignard reagent to activate the C-3 position, followed by reaction with a dihalomaleimide, such as 2,3-dibromomaleimide or 2,3-dichloromaleimide. mdpi.com

The synthesis of Arcyriarubin A, a symmetrical bisindolylmaleimide, was achieved in a 44% yield over two steps starting from 2,3-dichloromaleic anhydride using this Grignard methodology. unam.mx However, a significant drawback of this method is the necessity for a large excess of the indolylmagnesium bromide to achieve high yields. mdpi.comunam.mx This is due to the consumption of the Grignard reagent in side reactions. mdpi.com

Research has shown that the reaction is highly dependent on the solvent used. For instance, the reaction of indole Grignard with 2,3-dibromo-N-methylmaleimide in toluene yields the bisindolyl compound, while using THF as the solvent favors the formation of the monoindolyl product. mdpi.com Ether/benzene mixtures can result in a combination of both mono- and bisindolylmaleimides. mdpi.com This solvent-dependent selectivity has been exploited in the synthesis of unsymmetrical derivatives. mdpi.com

| Reagent 1 | Reagent 2 | Solvent | Product | Yield |

| Indolyl magnesium iodide | N-methyl-2,3-dibromomaleimide | HMPA | N-methyl bisindolylmaleimide | 60% mdpi.com |

| Indole magnesium bromide | N-benzyl-2,3-dibromomaleimide | THF/HMPA | BIM intermediate | 54% mdpi.com |

| 7-Chloroindole | N-benzyloxymethyl-2,3-dibromomaleimide | Benzene/HMPA | BIM intermediate | 27% mdpi.com |

| Indole Grignard | 2,3-dibromo-N-methylmaleimide | Toluene | Bisindolyl compound | 70% mdpi.com |

| Indole Grignard | 2,3-dibromo-N-methylmaleimide | THF | Monoindolyl compound | 74% mdpi.com |

Perkin Condensation Approaches

The Perkin condensation offers an alternative pathway to bisindolylmaleimides. unam.mx This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst, to produce an α,β-unsaturated aromatic acid. wikipedia.orglongdom.orglongdom.org In the context of bisindolylmaleimide synthesis, a variation of this approach involves the Perkin condensation of indole-3-acetic acid with indolyl-3-glyoxylyl chloride, which can afford the desired product in yields ranging from 24% to 64%. unam.mx

The reaction mechanism generally starts with the formation of an enolate from the anhydride by the base catalyst. youtube.com This enolate then performs a nucleophilic addition to the aldehyde. youtube.com This methodology avoids the need for maleimide (B117702) protection, which is sometimes required in other synthetic routes. unam.mx

Advanced and Efficient Synthetic Strategies

To overcome the limitations of classical methods, more advanced and efficient synthetic strategies have been developed. These newer methods aim to improve yields, reduce the number of steps, and provide better access to both symmetrical and unsymmetrical bisindolylmaleimides. mdpi.comunam.mx

Condensation of Indole-3-acetamides with Methyl Indolyl-3-glyoxylates

A highly efficient method for the synthesis of both indolylaryl- and bisindolylmaleimides involves the condensation of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in THF. acs.org A more specific and efficient route to the bisindolylmaleimide core is the reaction between an indole-3-acetamide and an indole-3-glyoxylyl ester. unam.mx

This reaction proceeds through a series of distinct, observable intermediates. unam.mx When indole-3-acetamide and methyl indolyl-3-glyoxylate are reacted in the presence of potassium tert-butoxide (KOBut), analysis reveals the formation of three key intermediates. The first, short-lived intermediate is a tricarbonyl compound. This is followed by the formation of other intermediates before yielding the final bisindolylmaleimide product. unam.mx This method represents a significant improvement for preparing a variety of bisindolylmaleimide structures. unam.mx

| Reactant 1 | Reactant 2 | Base | Product | Yield |

| Indole-3-acetamide (8) | Methyl indolyl-3-glyoxylate (9) | KOBut | Bisindolylmaleimide (22) | 21% unam.mx |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of bisindolylmaleimides. mdpi.comnih.gov One key strategy involves a Suzuki cross-coupling reaction, which utilizes a readily available indolylmaleimide triflate intermediate. nih.gov This approach provides a novel route to this class of compounds. nih.gov

Another palladium-catalyzed method involves the reaction of an N-Boc-protected 3-iodo-7-azaindole, which is first converted to a 7-azaindolestannane precursor. This precursor is then reacted with 2,3-dichloro-N-methylmaleimide in a palladium-catalyzed C-C cross-coupling reaction. mdpi.com

Furthermore, a cost-effective process to obtain Arcyriarubin A in high yield and purity has been developed using palladium acetate as the catalyst and copper acetate as an oxidant. mdpi.com In this method, an indole is reacted with a mono-indole maleimide in the presence of the palladium catalyst, achieving a yield of 77%. mdpi.com

Synthesis of Symmetrical and Unsymmetrical Bisindolylmaleimides

The synthesis of unsymmetrical bisindolylmaleimides, where the two indole moieties are different, presents a greater challenge than their symmetrical counterparts. mdpi.comunam.mx The classical Grignard method typically requires a six-step sequence for unsymmetrical analogues. This involves monoalkylation of the Grignard reagent with an N-protected 2,3-dihalomaleimide, followed by indole protection/alkylation, a second Grignard reaction, and finally, a hydrolysis/ammonolysis sequence. unam.mx

A more direct approach to unsymmetrical structures was achieved by Brenner et al., who synthesized arcyriarubin B for the first time. mdpi.com They discovered that by first protecting the maleimide nitrogen with a Boc group, they could react it with two equivalents of a substituted indole Grignard reagent. Subsequent deprotection yielded the unsymmetrical product. mdpi.com

Advanced methods using ionic liquids have also been developed to control the synthesis of symmetrical and unsymmetrical di(indolyl) compounds. nih.gov For instance, the reaction between isatin and indoles can be stopped at the intermediate stage in certain ionic liquids, allowing for the subsequent addition of a different indole to form an unsymmetrical product in a two-step protocol. nih.gov

| Method | Reactants | Key Features | Product Type |

| Grignard Reaction | Indolylmagnesium bromide, Dihalomaleimide | Solvent-dependent selectivity (Toluene vs. THF) mdpi.com | Symmetrical/Unsymmetrical |

| Protected Maleimide Grignard | Boc-protected maleimide, Substituted Indole Grignard | Multi-step sequence involving protection/deprotection mdpi.comunam.mx | Unsymmetrical |

| Palladium-Catalyzed Coupling | Indolylmaleimide triflate, Indole boronic acid | Suzuki cross-coupling nih.gov | Symmetrical/Unsymmetrical |

| Ionic Liquid Controlled | Isatin, Indoles | Stepwise addition in different ionic liquids nih.gov | Unsymmetrical |

Synthesis of Bisindolylmaleimide I Hydrochloride and its Analogues

The synthesis of Bisindolylmaleimide I and its diverse analogues has been a subject of extensive research, driven by their significant biological activities. Various synthetic strategies have been developed to construct the core bisindolylmaleimide scaffold and introduce a wide range of substituents, leading to a vast library of compounds with tailored properties.

A prevalent and historically significant approach to symmetrical bisindolylmaleimides involves the reaction of an indole Grignard reagent with a 2,3-dihalomaleimide. This method was first described for the synthesis of N-methyl bisindolylmaleimide, where indolyl magnesium iodide was reacted with N-methyl-2,3-dibromomaleimide. mdpi.com The choice of solvent has been found to be critical in this reaction; for instance, using toluene can favor the formation of the bisindolyl compound, while THF may predominantly yield the monoindolyl product. researchgate.net A scalable version of this route has been developed using the more economical and readily available 2,3-dichloromaleimides. researchgate.net

Unsymmetrical bisindolylmaleimides, which offer greater structural diversity, can be synthesized through several methodologies. One approach involves the sequential introduction of different indole moieties. For instance, a monoindolylmaleimide intermediate can be prepared and subsequently reacted with a different indole derivative. researchgate.net Another powerful method is the Perkin-type condensation of an indole-3-acetamide with a methyl indole-3-glyoxylate in the presence of a strong base like potassium tert-butoxide (KOBut) in THF. This method has proven to be efficient for preparing both symmetrical and unsymmetrical bisindolylmaleimides in high yields. unam.mx The synthesis of the clinically evaluated compound Enzastaurin, a bisalkylated, unsymmetrical bisindolylmaleimide, utilizes a Perkin-type condensation as a key step. mdpi.com

Alternative strategies for the synthesis of the bisindolylmaleimide core include the use of maleic anhydrides. For example, 2-(1-methylindol-3-yl)-2-oxoacetyl chloride can be reacted with 1-methyl-3-indolylacetic acid to form a maleic anhydride intermediate, which can then be converted to the corresponding maleimide. mdpi.com Furthermore, Suzuki cross-coupling reactions have been employed for the synthesis of unsymmetrical bisindolylmaleimides. This involves the coupling of a protected 3-indole boronic acid with a maleimide triflate. mdpi.com

The synthesis of Bisindolylmaleimide I, which features a dimethylaminopropyl side chain on one of the indole nitrogens, can be achieved through the condensation of N-dimethylaminopropylindole-3-acetamide with methyl indole-3-glyoxylate. unam.mx The hydrochloride salt is then typically prepared by treating the free base with hydrochloric acid.

Below is a table summarizing various synthetic approaches to Bisindolylmaleimide I analogues.

| Starting Materials | Key Reaction Type | Product Type | Reported Yields |

| Indolyl magnesium iodide, N-methyl-2,3-dibromomaleimide | Grignard Reaction | Symmetrical N-methyl bisindolylmaleimide | 60% mdpi.com |

| Indole Grignard, 2,3-dichloro-N-methylmaleimide | Grignard Reaction | Symmetrical N-methyl bisindolylmaleimide | 72% (scalable) researchgate.net |

| Indole-3-acetamide, Methyl indole-3-glyoxylate, KOBut | Perkin-type Condensation | Symmetrical/Unsymmetrical bisindolylmaleimides | 84-100% unam.mx |

| Indole precursor, Oxalyl chloride, 2-(1-methyl-1H-indol-3-yl)acetamide | Perkin-type Condensation | Enzastaurin (Unsymmetrical) | Not specified mdpi.com |

| Indole, Maleimide, Zinc chloride, DDQ, Palladium acetate | Cross-Coupling/Oxidation | Arcyriarubin A | 77% mdpi.com |

| Protected 3-indole boronic acid, Maleimide triflate | Suzuki Cross-Coupling | Unsymmetrical bisindolylmaleimide | 55% mdpi.com |

Synthesis of Related Indolocarbazoles

Bisindolylmaleimides serve as crucial precursors for the synthesis of indolocarbazole alkaloids, a class of compounds renowned for their potent biological activities, including the inhibition of protein kinases. The key transformation from a bisindolylmaleimide to an indolocarbazole is an intramolecular cyclization that forms a new carbon-carbon bond between the two indole rings, creating the characteristic fused pentacyclic system.

The most common method for this conversion is oxidative cyclization. A variety of reagents and conditions have been developed to effect this transformation. For instance, the use of a palladium(II) acetate/copper(II) acetate catalytic system with oxygen as the stoichiometric oxidant has been shown to provide indolocarbazoles in good yields (58-88%). researchgate.net This method is operationally simple and amenable to scale-up. researchgate.net Another effective reagent for this oxidative cyclization is phenyliodine(III) bis(trifluoroacetate) (PIFA), which can furnish the corresponding indolo[2,3-a]carbazoles in yields ranging from 15-56%. researchgate.net

Photochemical methods have also been successfully employed. A simple and efficient oxidative photocyclization of bisindolylmaleimides in the presence of a catalytic amount of iodine can lead to the formation of indolo[2,3-a]pyrrolo[3,4-c]carbazoles in high yields (84-90%). researchgate.net More recently, a rhodium(III)-copper(II) catalytic system has been reported for the oxidative cyclization of bisindolylmaleimides to synthesize indolo[2,3-a]pyrrolo[3,4-c]carbazoles. researchgate.net

These synthetic strategies have enabled the total synthesis of numerous indolocarbazole natural products and their analogues. For example, the staurosporine (B1682477) aglycone, a key intermediate in the synthesis of the potent protein kinase inhibitor staurosporine, has been synthesized from bisindolylmaleimide precursors through such cyclization reactions. researchgate.netrsc.org Similarly, arcyriaflavin A, another naturally occurring indolocarbazole, can be prepared from its corresponding bisindolylmaleimide precursor, arcyriarubin A. researchgate.net

The biosynthesis of indolocarbazoles also proceeds through an oxidative cyclization of a bisindolylmaleimide-like precursor. This enzymatic process is often catalyzed by cytochrome P450 enzymes. nih.gov For instance, in the biosynthesis of staurosporine, the enzyme StaP catalyzes the C2-C2' coupling of the two indole rings. nih.gov

The table below summarizes different methods for the synthesis of indolocarbazoles from bisindolylmaleimides.

| Bisindolylmaleimide Precursor | Cyclization Method | Reagents/Conditions | Indolocarbazole Product | Reported Yields |

| General Bisindolylmaleimides | Catalytic Oxidation | Pd(TFA)₂/Cu(OAc)₂ | Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | 58-88% researchgate.net |

| General Bisindolylmaleimides | Photochemical Cyclization | Iodine (catalytic), light | Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | 84-90% researchgate.net |

| General Bisindolylmaleimides | Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Indolo[2,3-a]carbazoles | 15-56% researchgate.net |

| General Bisindolylmaleimides | Catalytic Oxidation | Rhodium(III)-Copper(II) system | Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | Not specified researchgate.net |

| Arcyriarubin A | Not specified | Not specified | Arcyriaflavin A | Not specified researchgate.net |

| Bisindolylmaleimide precursor | Not specified | Not specified | Staurosporine Aglycone | Not specified researchgate.net |

Advanced Research Applications and Methodologies

Use in Compound Screening Libraries and Drug Discovery

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a prominent component of various compound screening libraries utilized in drug discovery and biomedical research. medchemexpress.comtocris.comprobechem.com Its well-defined activity as a potent and selective inhibitor of Protein Kinase C (PKC) makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors or modulators of PKC-related signaling pathways. medchemexpress.comselleckchem.com

Compound libraries are collections of small molecules used to identify "hits"—compounds that demonstrate a desired biological activity against a specific target. medchemexpress.com Bisindolylmaleimide I is frequently included in focused libraries, such as Kinase Inhibitor Libraries, Serine/Threonine Kinase Inhibitor Libraries, and other bioactive compound collections. medchemexpress.com These curated libraries allow researchers to efficiently screen for molecules that interact with a particular class of enzymes. As a well-characterized inhibitor, it also serves as a crucial reference compound or positive control in these screens, helping to validate the assay and benchmark the potency of newly identified hits. selleckchem.comresearchgate.net

The role of Bisindolylmaleimide I in drug discovery extends to its use as a chemical probe to dissect cellular signaling pathways. selleckchem.com By selectively inhibiting PKC, researchers can explore the downstream consequences of this inhibition, thereby validating PKC as a potential drug target for various diseases, including cancer. selleckchem.com For instance, studies have shown that PKC inhibition by GF109203X can reduce the proliferation of certain colon cancer cells and reverse multidrug resistance, highlighting its potential as a scaffold for developing new therapeutic agents. selleckchem.com

Table 1: Examples of Compound Libraries Containing Bisindolylmaleimide I

| Library Type | Purpose | Relevance of Bisindolylmaleimide I |

|---|---|---|

| Kinase Inhibitor Library | Screening for compounds that modulate kinase activity. | Included as a known potent and selective PKC inhibitor. medchemexpress.com |

| Bioactive Compound Library | Screening for compounds with known biological activities to identify new therapeutic uses (drug repurposing). | Serves as a probe for PKC-dependent pathways. medchemexpress.com |

Application in Kinase Assay Development (e.g., 32PI transfer assay)

Bisindolylmaleimide I is instrumental in the development and validation of kinase assays, particularly those designed to measure the activity of Protein Kinase C (PKC) isoforms. A classic and fundamental method in this area is the radioactive 32P transfer assay. selleckchem.com This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a substrate.

In a typical PKC assay using this method, the reaction mixture includes purified PKC enzyme, a suitable substrate (such as lysine-rich histone), and ATP radiolabeled with 32P at the gamma phosphate position ([γ-32P]ATP). selleckchem.com The kinase catalyzes the transfer of the 32P-phosphate to the histone substrate. The reaction is then stopped, and the radiolabeled protein substrate is separated from the unreacted [γ-32P]ATP. The amount of radioactivity incorporated into the substrate is measured using scintillation counting, which provides a direct readout of the kinase's activity. selleckchem.com

Bisindolylmaleimide I serves as a critical control in these assays. As a competitive inhibitor with respect to ATP, it is used to establish a baseline for inhibition and to confirm that the observed activity is indeed from the target kinase. selleckchem.comresearchgate.net By adding varying concentrations of Bisindolylmaleimide I, researchers can generate dose-response curves to calculate its half-maximal inhibitory concentration (IC50), a key parameter for characterizing its potency. selleckchem.com

Table 2: Components of a Typical PKC 32P Transfer Assay

| Component | Function | Example Concentration/Details |

|---|---|---|

| Purified PKC Enzyme | The catalyst for the phosphorylation reaction. | 0.38 µg/mL |

| [γ-32P]ATP | Source of the radiolabeled phosphate group. | 10 µM |

| Histone | The substrate that gets phosphorylated by PKC. | 37.5 µL/mL |

| Bisindolylmaleimide I | A control inhibitor to validate the assay. | Used to determine IC50 values. |

The specificity of Bisindolylmaleimide I for PKC isoforms over other kinases like EGFR and PDGFR makes it particularly useful for ensuring that the assay is measuring the intended target's activity with minimal off-target effects. selleckchem.com

Integration with Cell-Based Assays (e.g., MTT assay, Immunoblot analysis)

Bisindolylmaleimide I is widely integrated into various cell-based assays to investigate the cellular functions of PKC and the consequences of its inhibition in a biological context. Its cell-permeable nature allows it to readily cross the cell membrane and interact with its intracellular targets. probechem.comcellsignal.com

One common application is in proliferation and cytotoxicity studies using the MTT assay. selleckchem.com The MTT assay measures a cell population's metabolic activity, which often correlates with cell viability and proliferation. nih.gov In this assay, the tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. selleckchem.com The amount of formazan, which is quantified by measuring its absorbance, reflects the number of viable cells. selleckchem.com Researchers use Bisindolylmaleimide I to treat cells and then perform an MTT assay to determine how PKC inhibition affects cell growth or survival. For example, it has been used to show that inhibiting PKC can reduce the proliferation of SNU-407 colon cancer cells. selleckchem.com

Table 3: Example Protocol for an MTT Assay Using Bisindolylmaleimide I

| Step | Description |

|---|---|

| 1. Cell Treatment | Cells are treated with Bisindolylmaleimide I for a specified duration (e.g., 30 minutes prior to stimulation). selleckchem.com |

| 2. MTT Incubation | MTT solution is added to the cell culture and incubated for several hours (e.g., 3 hours). selleckchem.com |

| 3. Solubilization | The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals. selleckchem.com |

| 4. Absorbance Reading | The absorbance of the solubilized formazan is measured on a microplate reader (e.g., at 570 nm). selleckchem.com |

Immunoblot analysis (Western blotting) is another key cell-based technique used with Bisindolylmaleimide I. This method allows for the detection of specific proteins and their phosphorylation status. Researchers can treat cells with Bisindolylmaleimide I and then analyze cell lysates via immunoblotting to observe how PKC inhibition affects the phosphorylation of downstream target proteins. This provides direct evidence of the inhibitor's effect on specific signaling pathways within the cell. researchgate.net For example, it has been used to demonstrate the prevention of PKC-mediated phosphorylation of specific proteins in human platelets and Swiss 3T3 fibroblasts, confirming its efficacy and selectivity within a cellular environment. researchgate.net

Studies on Drug Delivery Systems (e.g., Nanoparticles for Targeted Delivery)

The development of advanced drug delivery systems, particularly those based on nanoparticles, is a major focus in modern therapeutics, aimed at improving the efficacy and reducing the toxicity of potent molecules. nih.govmdpi.com While Bisindolylmaleimide I is a powerful research tool and a scaffold for drug development, its clinical translation can be hindered by factors common to many small molecule inhibitors, such as off-target effects or poor bioavailability. Nanoparticle-based drug delivery systems offer a potential solution to these challenges. mdpi.comscienceopen.com

These systems involve encapsulating a therapeutic agent within a nanocarrier, such as a liposome or a polymeric nanoparticle. mdpi.com This encapsulation can protect the drug from degradation, improve its solubility, and alter its pharmacokinetic profile. scienceopen.com A key advantage is the potential for targeted delivery. Nanoparticles can be engineered to accumulate preferentially in specific tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the nanoparticle surface that bind to receptors overexpressed on cancer cells. nih.gov

By delivering a potent inhibitor like a bisindolylmaleimide derivative directly to the target site, nanoparticle encapsulation could enhance its therapeutic index—maximizing its efficacy against diseased cells while minimizing exposure and potential toxicity to healthy tissues. nih.gov For instance, studies with other kinase inhibitors and cytotoxic agents have shown that nanoparticle formulations can allow for a reduction in the required dose while achieving sustained remissions and minimizing side effects in preclinical models. nih.gov Although specific studies detailing the encapsulation of Bisindolylmaleimide I HCl in nanoparticles are not widely documented in the provided search results, the principles of nanomedicine represent a promising strategy for optimizing the therapeutic potential of this class of compounds. scienceopen.comnih.gov

Fluorescence Sensing Applications

The bisindolylmaleimide (BIM) core structure possesses intrinsic fluorescent properties, making it a subject of interest for applications in fluorescence sensing and bioimaging. tandfonline.com The BIM scaffold is considered a promising red fluorescent material, partly due to its non-planar structure which can help prevent fluorescence quenching in aggregated states. tandfonline.com This inherent fluorescence offers the potential for developing probes where changes in the local environment or binding to a target molecule can modulate the fluorescence signal. nih.gov

Research into bisindolylmaleimide derivatives has explored their use in creating "on-off" fluorescent sensors. nih.gov In such systems, the molecule is designed so that its fluorescence is initially "off" or quenched. Upon interaction with a specific analyte or a change in chemical conditions (like pH), a conformational or electronic change occurs in the molecule, leading to a recovery of fluorescence, turning the signal "on". nih.gov For example, a study demonstrated a switchable emission model based on an arylmaleimide derivative where fluorescence was quenched by an attached hydroxyl group and could be recovered by chemical modification, and then quenched again by the addition of HCl. nih.gov

While Bisindolylmaleimide I HCl itself is primarily used as a kinase inhibitor, its core structure's photophysical properties are relevant. The absorption wavelengths for Bisindolylmaleimide I are documented at 279, 374, and 461 nm, indicating it interacts with light in the UV and visible spectrum. caymanchem.com This characteristic is fundamental to its potential use as a fluorescent probe. By modifying the core structure, researchers can fine-tune the fluorescence properties—such as quantum yield and emission wavelength—to develop sensors for detecting specific ions, molecules, or cellular events, thereby expanding the utility of the bisindolylmaleimide scaffold beyond kinase inhibition. tandfonline.comnih.gov

Research Challenges and Future Perspectives

Addressing Off-Target Effects and Selectivity Refinement

A significant challenge in the therapeutic application of Bisindolylmaleimide I and its analogs is the management of off-target effects. While potent inhibitors of Protein Kinase C (PKC), these compounds are known to interact with other kinases and cellular targets, which can lead to unintended biological consequences and complicate the interpretation of research findings. tandfonline.comnih.gov The high degree of conservation in the ATP-binding site across the human kinome contributes to the promiscuity of many kinase inhibitors, including those with a bisindolylmaleimide scaffold. tandfonline.com

Several strategies are being explored to refine the selectivity of these inhibitors. One approach involves structure-based drug design, leveraging detailed knowledge of the three-dimensional structures of both target and off-target kinases. By identifying subtle differences in the ATP-binding pocket or adjacent regions, medicinal chemists can design modifications to the inhibitor that enhance binding to the desired target while reducing affinity for others. morressier.com For example, targeting less conserved regions, such as the gatekeeper residue, can improve selectivity. Inhibitors with bulky substituents can be designed to sterically clash with kinases possessing large gatekeeper residues, thereby preventing binding, while still accommodating kinases with smaller gatekeeper residues. tandfonline.com

Proteomics-based approaches are also being employed to systematically identify the cellular targets of bisindolylmaleimide compounds. By immobilizing these inhibitors on a solid support and using them as bait to capture binding partners from cell lysates, researchers can identify both known and novel targets. nih.gov This information is invaluable for understanding the full spectrum of a compound's activity and for guiding efforts to improve its selectivity profile.

Strategies to Mitigate Potential Toxicity (e.g., hERG Binding)

A critical hurdle in the development of many small molecule inhibitors, including those based on the bisindolylmaleimide scaffold, is the potential for cardiotoxicity due to off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias. Therefore, early identification and mitigation of hERG liability are crucial in the drug discovery process. nih.gov

Several medicinal chemistry strategies are employed to reduce or eliminate hERG binding. A common approach is to modulate the physicochemical properties of the molecule, such as lipophilicity and the pKa of basic nitrogen atoms. rsc.org Highly lipophilic and basic compounds tend to have a higher propensity for hERG binding. Strategies to address this include:

Reducing lipophilicity: Introducing polar functional groups or replacing lipophilic moieties with more polar ones can decrease the compound's affinity for the hydrophobic regions of the hERG channel. drughunter.com

Modulating basicity: Lowering the pKa of basic amines can reduce the cationic charge at physiological pH, which is often a key interaction with the hERG channel. cambridgemedchemconsulting.com This can be achieved by introducing electron-withdrawing groups near the basic center.

Introducing acidic groups: The incorporation of a carboxylic acid to create a zwitterion can significantly reduce hERG activity. drughunter.comcambridgemedchemconsulting.com

Altering molecular shape: Small structural modifications can introduce steric clashes that disrupt binding to the hERG channel pore. drughunter.com

Replacing aromatic rings: Substituting aromatic rings with non-aromatic bioisosteres can eliminate key π-π stacking interactions with aromatic residues in the hERG binding pocket. drughunter.com

In addition to chemical modifications, computational modeling and in silico screening are increasingly used to predict hERG binding potential early in the discovery process. nih.gov These models, often based on machine learning algorithms trained on large datasets of known hERG inhibitors, can help prioritize compounds for synthesis and experimental testing. nih.gov High-throughput screening assays, such as radioligand binding assays and automated patch-clamp electrophysiology, are then used to experimentally assess hERG liability for promising compounds. nih.gov

Development of Isoform-Selective PKC Inhibitors

The Protein Kinase C (PKC) family comprises multiple isoforms with distinct, and sometimes opposing, physiological roles. A major challenge in targeting PKC for therapeutic intervention is achieving isoform selectivity. The high degree of homology in the catalytic domains of PKC isozymes makes it difficult to develop inhibitors that can distinguish between them. nih.govnih.gov This lack of selectivity can lead to on-target and off-target effects that may limit the therapeutic window of a drug. researchgate.net

Several approaches are being pursued to develop isoform-selective PKC inhibitors. One strategy focuses on targeting regions outside the highly conserved ATP-binding site. The regulatory domains of PKC isoforms, which contain the C1 and C2 domains, exhibit greater sequence divergence and offer opportunities for selective targeting. nih.gov However, designing drugs that bind to these sites has also proven challenging due to the high homology of the diacylglycerol (DAG)-binding C1 domain among several isoforms. nih.gov

Another approach involves the development of peptide inhibitors derived from the pseudosubstrate region of specific PKC isoforms. These peptides can act as selective inhibitors by mimicking the autoinhibitory mechanism of the enzyme. nih.gov For example, a peptide derived from the pseudosubstrate region of PKCζ has been shown to be a selective inhibitor of this atypical isoform. nih.gov

Structure-guided design is also a key strategy. By exploiting subtle structural differences in the active sites or allosteric pockets of different PKC isoforms, it may be possible to design small molecules with improved selectivity. nih.gov The development of computational tools and high-resolution crystal structures of PKC isoforms is aiding these efforts. nih.gov

Furthermore, combinatorial chemistry approaches have been used to generate libraries of compounds that can be screened for isoform-selective activity. By systematically modifying the structure of a lead compound, it is possible to identify derivatives with enhanced selectivity for a particular PKC isoform. researchgate.net For instance, a combinatorial modification of substrate consensus sequences has led to the identification of potent and isozyme-selective peptide inhibitors for PKCα, PKCδ, and PKCζ. researchgate.net

| Strategy | Description | Key Challenges |

| Targeting Regulatory Domains | Designing molecules that bind to the more diverse C1 or C2 domains. | High homology in the C1 domain across several isoforms. nih.gov |

| Pseudosubstrate Peptides | Using peptides that mimic the autoinhibitory pseudosubstrate region. | Peptide delivery and stability in vivo. |

| Structure-Guided Design | Exploiting subtle structural differences in the catalytic or allosteric sites. nih.gov | High conservation of the ATP-binding pocket. nih.gov |

| Combinatorial Chemistry | Screening large libraries of related compounds for isoform-specific activity. researchgate.net | Requires high-throughput screening capabilities for each isoform. |

Exploration of Novel Therapeutic Indications and Mechanistic Insights

While initially characterized as potent PKC inhibitors, ongoing research continues to uncover novel therapeutic applications and mechanistic insights for bisindolylmaleimide compounds. These explorations are expanding the potential utility of this chemical scaffold beyond its traditional role in cancer and inflammation research.

One emerging area is in the treatment of drug-resistant cancers. For example, Bisindolylmaleimide IX has been identified as a potential agent for treating chronic myeloid leukemia (CML) that is resistant to conventional BCR-ABL inhibitors. oncotarget.com The proposed mechanism involves the inhibition of DNA topoisomerase, leading to DNA damage and cell death, and the inhibition of the B-Raf signaling pathway. oncotarget.com This dual mechanism suggests a strategy for overcoming resistance that relies on oncogene addiction.

Bisindolylmaleimides are also being investigated for their potential in infectious diseases. A recent study identified Bisindolylmaleimide IX as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. nih.gov This finding, discovered through a combination of virtual screening and in vitro validation, highlights the potential for repurposing these compounds as antiviral agents.

Furthermore, some bisindolylmaleimides have been found to interact with targets outside of the kinome. For instance, a series of bisindolylmaleimides have been identified as novel inhibitors of the calmodulin (CaM) protein, a key calcium-binding protein involved in numerous cellular processes. nih.gov This discovery opens up new avenues for investigating the role of CaM in disease and for developing CaM-targeted therapies.

Other reported activities for bisindolylmaleimides include the inhibition of glycogen (B147801) synthase kinase 3 (GSK3) and antagonism of the 5-HT3 receptor. nih.gov Additionally, Bisindolylmaleimide I has been shown to inhibit the release of exosomes and microvesicles from cancer cells, which may enhance the efficacy of chemotherapy. mdpi.com These diverse biological activities underscore the versatility of the bisindolylmaleimide scaffold and the importance of continued research to fully elucidate its mechanisms of action and therapeutic potential. researchgate.net

| Novel Indication/Mechanism | Compound Example | Key Findings |

| Drug-Resistant CML | Bisindolylmaleimide IX | Inhibits DNA topoisomerase and B-Raf, effective against BCR-ABL positive leukemia. oncotarget.com |

| Anti-SARS-CoV-2 | Bisindolylmaleimide IX | Potent inhibitor of the viral main protease 3CLpro. nih.gov |

| Calmodulin Inhibition | Various Bisindolylmaleimides | Bind to calmodulin with high affinity, suggesting a new class of CaM inhibitors. nih.gov |

| Inhibition of Extracellular Vesicle Release | Bisindolylmaleimide I | Reduces exosome and microvesicle release, enhancing chemotherapy efficacy. mdpi.com |

Advances in Synthetic Accessibility and Scalability for Research Purposes

The availability of bisindolylmaleimide compounds in sufficient quantities is essential for preclinical and clinical research. Therefore, the development of efficient and scalable synthetic routes is a critical area of focus. Traditional methods for synthesizing unsymmetrical bisindolylmaleimides often require multi-step sequences with variable yields. unam.mx

Recent advances in synthetic methodology have aimed to improve the efficiency and versatility of bisindolylmaleimide synthesis. One notable development is a highly efficient method for preparing both symmetrical and unsymmetrical bisindolylmaleimides through the condensation of indole-3-acetamides with methyl indole-3-glyoxylates. unam.mx This method offers high yields (84-100%) and tolerates a variety of functional groups, making it a practical approach for generating diverse libraries of these compounds. unam.mx

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method utilizes a readily available indolylmaleimide triflate intermediate, providing a new route to this class of compounds. nih.gov

The synthesis of bisindolylmaleimides can be broadly categorized into two main strategies: those that involve substitution of an existing maleimide (B117702) ring and those that form the maleimide ring in the final steps of the synthesis. mdpi.com The former often employs Grignard reagents or non-nucleophilic bases to activate the indole (B1671886) C-3 position for reaction with a dihalomaleimide. mdpi.com While effective, these methods can sometimes require a large excess of the indole Grignard reagent. The latter strategy, which builds the maleimide ring at a later stage, can offer greater flexibility for introducing diversity into the final molecule. For example, a Perkin-type condensation between an indole-3-acetic acid derivative and an indolyl-3-glyoxylyl chloride can be used to form the bisindolylmaleic anhydride, which is then converted to the maleimide. unam.mx

The scalability of these synthetic routes is a key consideration for their practical application. Some methods have been successfully scaled up to produce large quantities of bisindolylmaleimide intermediates. For instance, a route utilizing a dichloromaleimide has been scaled up to produce 770 grams of a key intermediate with a 72% yield. researchgate.net These advances in synthetic chemistry are crucial for ensuring a reliable supply of bisindolylmaleimides for ongoing research and drug development efforts.

Integration with Multi-omics and Systems Biology Approaches for Comprehensive Understanding

To gain a more holistic understanding of the cellular effects of Bisindolylmaleimide I and other kinase inhibitors, researchers are increasingly integrating multi-omics and systems biology approaches. These strategies move beyond the study of a single target and aim to elucidate the broader impact of a compound on complex biological networks. nih.gov

Quantitative proteomics is a powerful tool in this regard. By using mass spectrometry to analyze changes in the proteome and phosphoproteome following inhibitor treatment, researchers can identify not only the direct targets of a compound but also its downstream signaling effects. acs.org This can reveal unexpected off-target activities and provide insights into the mechanisms of action and potential resistance pathways. nih.gov For example, phosphoproteomic profiling can create a detailed map of the signaling pathways that are modulated by a kinase inhibitor, offering a more comprehensive view than traditional single-target assays. acs.org

Chemical proteomics, which often involves affinity chromatography with an immobilized inhibitor, can be used to identify the full spectrum of cellular proteins that bind to a particular compound. nih.gov This approach has been successfully applied to bisindolylmaleimides, leading to the identification of both known and novel protein kinase and non-kinase targets. nih.gov

The data generated from these omics experiments can then be integrated into computational models of cellular signaling networks. researchgate.net Systems biology approaches can help to interpret these large datasets and generate testable hypotheses about how a drug perturbs the network to produce both therapeutic and adverse effects. nih.gov For instance, by combining data on inhibitor-target interactions with information on cellular responses, it is possible to build models that predict the effects of drug combinations or identify key nodes in the network that are critical for drug efficacy. nih.gov This integrated approach is essential for moving towards a more predictive and personalized approach to cancer therapy and other diseases where kinase signaling plays a central role.

常见问题

Q. What is the molecular mechanism of Bisindolylmaleimide I HCl in inhibiting PKC beta?

Bisindolylmaleimide I HCl acts as a competitive ATP-binding site inhibitor of PKC beta, leveraging specific hydrogen bonding and hydrophobic interactions within the enzyme’s active site. This disrupts the conformational dynamics of PKC beta, reducing its substrate phosphorylation efficiency and altering downstream signaling cascades. Experimental validation via kinetic assays (e.g., measuring phosphorylation rates in the presence of ATP analogs) and structural studies (e.g., X-ray crystallography) are recommended to confirm binding modes .

Q. How should researchers design experiments to assess the selectivity of Bisindolylmaleimide I HCl across PKC isoforms?

To evaluate isoform specificity, use parallel enzymatic assays with recombinant PKC isoforms (α, βI, βII, γ, ε) under standardized conditions. Measure IC50 values for each isoform and compare inhibition profiles. For example, related bisindolylmaleimide analogs (e.g., Bisindolylmaleimide X HCl) show isoform-specific IC50 ranges of 8–39 nM, highlighting the importance of structural variations in selectivity. Include positive controls (e.g., isoform-specific inhibitors) and validate findings using cellular models with isoform knockdown/knockout .

Q. What experimental methodologies are critical for ensuring reproducibility in studies involving Bisindolylmaleimide I HCl?

Follow guidelines for rigorous experimental reporting:

- Concentration ranges : Use dose-response curves (e.g., 0.1–10 µM) to establish efficacy thresholds.

- Vehicle controls : Account for solvent effects (e.g., DMSO vs. aqueous buffers) on PKC activity.

- Validation : Replicate key findings across multiple cell lines or primary cultures. Refer to protocols in for detailed methodological transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in Bisindolylmaleimide I HCl’s efficacy across different cellular models (e.g., lung vs. cardiac systems)?

Discrepancies may arise from model-specific factors such as:

- Cellular context : Differential expression of PKC isoforms or compensatory pathways (e.g., Chk1 in lung models, as seen in ).

- Off-target effects : Use proteomic profiling (e.g., kinase-wide inhibition assays) to identify unintended targets.

- Pharmacokinetics : Assess compound stability and intracellular accumulation via LC-MS/MS. Address these by conducting comparative studies with isoform-specific inhibitors and pathway analysis tools (e.g., phospho-proteomics) .

Q. What strategies are recommended for investigating cross-talk between PKC and other signaling pathways (e.g., GSK-3β) using Bisindolylmaleimide I HCl?

Bisindolylmaleimide I HCl exhibits dual inhibition of PKC and GSK-3β (IC50 ~100 nM for GSK-3β). To dissect cross-talk:

- Co-inhibition studies : Combine with selective GSK-3β inhibitors (e.g., CHIR99021) and monitor pathway activation via Western blot (e.g., β-catenin levels).

- Time-course experiments : Track temporal changes in phosphorylation events (e.g., CREB, Akt) to identify primary vs. secondary effects.

- Computational modeling : Predict network interactions using tools like STRING or KEGG .

Q. What are the best practices for in vivo administration of Bisindolylmaleimide I HCl (e.g., dosage, solvents)?

- Dosage : Preclinical studies in rodents use 10–50 mg/kg (oral, BID) or 10 mg/kg (intravenous), adjusted for bioavailability and toxicity.

- Solubility : Prepare in 10% DMSO/20% emulphor/70% saline for i.c.v. delivery, as validated in morphine tolerance models ().

- Pharmacodynamics : Monitor target engagement via tissue-specific PKC activity assays post-administration .

Data Analysis and Interpretation

Q. How should researchers address variability in PKC inhibition data caused by assay conditions?

Standardize variables such as:

- ATP concentrations : Use Km-adjusted ATP levels to avoid artificial inflation of IC50 values.

- Cofactor requirements : Include Mg²⁺/Ca²⁺ at physiological concentrations (1–5 mM).

- Data normalization : Express inhibition as a percentage of vehicle-treated controls. Statistical tools like ANOVA with post hoc tests (e.g., Bonferroni) are critical for multi-group comparisons .

Tables for Key Parameters

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| IC50 for PKC beta | 8–14 nM | |

| Effective cellular concentration | 1–10 µM | |

| In vivo dosage (rodent) | 10–50 mg/kg (oral, BID) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。